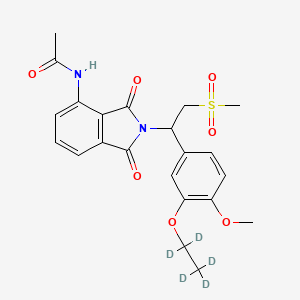
(Rac)-Apremilast D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-阿普雷米司特 D5 是阿普雷米司特的氘代形式,阿普雷米司特是一种磷酸二酯酶 4 (PDE4) 抑制剂。该化合物主要用于治疗牛皮癣和银屑病关节炎等炎症性疾病。氘代版本,(Rac)-阿普雷米司特 D5,由于其稳定性和可追溯性,常用于科学研究中研究阿普雷米司特的药代动力学和代谢途径。
准备方法
合成路线和反应条件
(Rac)-阿普雷米司特 D5 的合成涉及将氘原子掺入阿普雷米司特分子中。这可以通过多种合成路线实现,包括:
氢-氘交换: 这种方法涉及在氘源(如氘气 (D2) 或氘代溶剂)存在下用氘原子取代氢原子。
氘代试剂: 在合成过程中使用氘代试剂也可以将氘原子引入分子中。
工业生产方法
(Rac)-阿普雷米司特 D5 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这可能包括使用专门的反应器和纯化技术(如色谱法)来分离所需产物。
化学反应分析
反应类型
(Rac)-阿普雷米司特 D5 可以发生多种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 该反应涉及用另一种原子或基团取代一种原子或基团。常见的试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根、氰化物)。
常用试剂和条件
氧化: 在酸性或碱性条件下使用高锰酸钾 (KMnO4)。
还原: 在无水乙醚中使用氢化锂铝 (LiAlH4)。
取代: 在催化剂存在下使用卤素(例如,氯、溴)。
主要产品
这些反应形成的主要产物取决于所用条件和试剂。例如,(Rac)-阿普雷米司特 D5 的氧化可能生成羟基化或酮衍生物,而还原可能生成氘代醇。
科学研究应用
(Rac)-阿普雷米司特 D5 具有广泛的科学研究应用,包括:
药代动力学: 研究阿普雷米司特在体内的吸收、分布、代谢和排泄 (ADME)。
代谢途径: 研究代谢途径并识别阿普雷米司特的代谢产物。
药物开发: 开发具有改善功效和安全性特征的新型 PDE4 抑制剂。
生物学研究: 了解阿普雷米司特对各种细胞类型和组织的生物学作用。
工业应用: 在质量控制和分析测试中使用 (Rac)-阿普雷米司特 D5 作为参考标准。
作用机制
(Rac)-阿普雷米司特 D5 通过抑制磷酸二酯酶 4 (PDE4) 酶发挥作用,该酶参与环腺苷一磷酸 (cAMP) 的分解。通过抑制 PDE4,(Rac)-阿普雷米司特 D5 提高 cAMP 水平,导致炎症反应的抑制。所涉及的分子靶点和途径包括细胞因子产生的调节和促炎介质的抑制。
相似化合物的比较
类似化合物
阿普雷米司特: (Rac)-阿普雷米司特 D5 的非氘代形式。
罗氟司特: 另一种用于治疗慢性阻塞性肺疾病 (COPD) 的 PDE4 抑制剂。
西洛米司特: 一种已研究用于治疗 COPD 和哮喘的 PDE4 抑制剂。
独特性
(Rac)-阿普雷米司特 D5 的独特之处在于存在氘原子,它们提供了更高的稳定性,并允许在药代动力学和代谢研究中进行精确的追踪。这使其成为科学研究和药物开发中的宝贵工具。
属性
CAS 编号 |
1258597-61-3 |
|---|---|
分子式 |
C22H24N2O7S |
分子量 |
465.5 g/mol |
IUPAC 名称 |
N-[2-[1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/i1D3,5D2 |
InChI 键 |
IMOZEMNVLZVGJZ-RPIBLTHZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



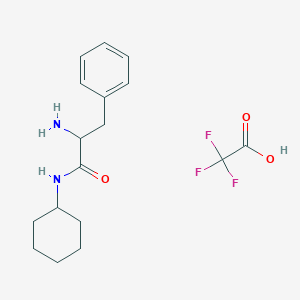
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
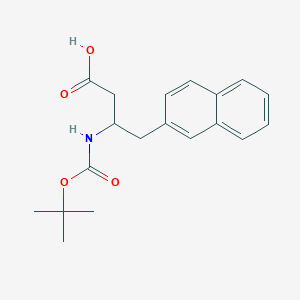
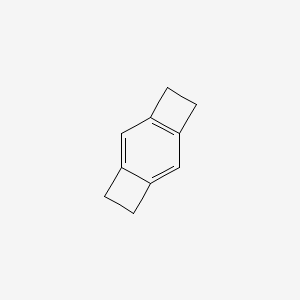


![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)
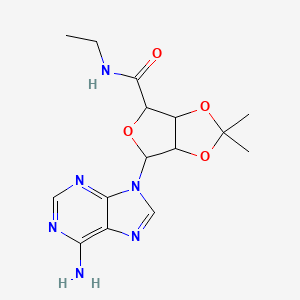
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

